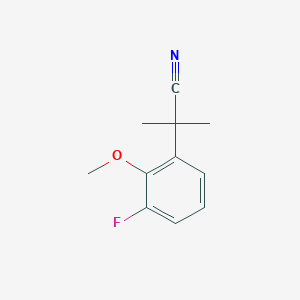













|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].C[Si](C)(C)[N-:13][Si](C)(C)C.[K+].O.S(=O)(=O)(O)O.[C:27]1([CH3:33])[CH:32]=CC=C[CH:28]=1>C(OCC)(=O)C>[F:8][C:4]1[C:3]([O:9][CH3:10])=[C:2]([C:27]([CH3:33])([CH3:32])[C:28]#[N:13])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)F)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
isobutyric acid nitrile
|
|
Quantity
|
5.75 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After 16 hours of stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to 27.5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase is shaken once with ethyl acetate (200 ml)
|
|
Type
|
STIRRING
|
|
Details
|
The combined organic extracts are shaken with water and brine
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvent is dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C=CC1)C(C#N)(C)C)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.66 g | |
| YIELD: PERCENTYIELD | 57.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |